ethyl 4-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate

PDK1 Inhibition Kinase Assay Oncology

Researchers often face a gap when needing a validated negative control for the 2-oxo-1,2-dihydropyridine-3-carboxamide series. This compound (CAS 946246-30-6) solves that challenge. - Defined Activity: Functions as a moderate PDK1 inhibitor due to its para-fluorobenzyl substitution, enabling the study of partial pathway blockade versus complete inhibition seen with 3,4-difluorobenzyl analogues. - Superior Probe Stability: The ethyl ester moiety confers greater metabolic stability over methyl esters, ensuring activity readouts reflect the intact scaffold rather than a rapidly hydrolyzed carboxylic acid metabolite. - Optimized Properties: With a calculated XLogP3-AA of 3.2, it is an ideal standard for parallel artificial membrane permeability assays (PAMPA) to isolate passive permeability contributions of the para-substitution pattern.

Molecular Formula C22H19FN2O4
Molecular Weight 394.402
CAS No. 946246-30-6
Cat. No. B2478537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate
CAS946246-30-6
Molecular FormulaC22H19FN2O4
Molecular Weight394.402
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)F
InChIInChI=1S/C22H19FN2O4/c1-2-29-22(28)16-7-11-18(12-8-16)24-20(26)19-4-3-13-25(21(19)27)14-15-5-9-17(23)10-6-15/h3-13H,2,14H2,1H3,(H,24,26)
InChIKeyLFVCOXNVSMONAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate: Chemical Class and Identifiers


The compound ethyl 4-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate (CAS 946246-30-6) is a synthetic small molecule with a molecular weight of 394.4 g/mol. It features a 2-oxo-1,2-dihydropyridine core, a 4-fluorobenzyl substituent at position 1, and an ethyl 4-amidobenzoate group at position 3. This structure positions it within the broader class of 2-oxo-1,2-dihydropyridine-3-carboxamides, a class of compounds investigated as inhibitors of 3-phosphoinositide-dependent protein kinase 1 (PDK1), a target in oncology [1]. Its XLogP3-AA value is calculated to be 3.2, providing a baseline for lipophilicity comparisons [2].

Class
PDK1 inhibitor research tool (2-oxo-1,2-dihydropyridine-3-carboxamide)
Substituent
4-fluorobenzyl pharmacophore; reported class-level sensitivity to fluorine position
Lipophilicity
Calculated XLogP3 3.2 provides baseline for permeability comparison

Analog Substitution Failure for Ethyl 4-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate


Substitution with close analogs is not straightforward due to the structure-activity relationship specific to the 2-oxo-1,2-dihydropyridine-3-carboxamide class. Minor modifications, such as the position of the fluorine atom on the benzyl ring, are known to drastically alter binding affinity and functional activity. For example, the class-defining patent WO2016198597A1 reports that shifting from a 4-fluorobenzyl to a 3,4-difluorobenzyl substituent leads to compounds with significantly different IC50 values against PDK1, underscoring that target engagement is exquisitely sensitive to this substitution pattern [1]. Furthermore, the choice of ester (ethyl vs. methyl) can influence XLogP3-AA, which differs from the base 3.2 value of the target compound, potentially affecting membrane permeability and distribution [2].

Fluorine substitution pattern (4- vs. 3,4-difluorobenzyl) may shift target engagement; PDK1 inhibition is exquisitely sensitive to this feature.
Ester group (ethyl vs. methyl) can alter metabolic stability; predicted half-life differences limit direct interchange.
Fluorobenzyl positional isomer (para vs. meta) changes calculated logP and may affect permeability profiles.

Quantitative Differentiation of Ethyl 4-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate


PDK1 Inhibition: 4-Fluorobenzyl vs. 3,4-Difluorobenzyl Analogs

Within the 2-oxo-1,2-dihydropyridine-3-carboxamide patent class, the para-fluorobenzyl substituent of the target compound represents a distinct pharmacophoric feature. The patent WO2016198597A1 explicitly demonstrates that a 4-fluorobenzyl-containing compound (Example 1) achieves a specific degree of PDK1 inhibition in a cell-free assay, providing a quantifiable point of difference from the more potent but structurally distinct 3,4-difluorobenzyl analog (Example 2), which showed lower residual PDK1 activity at the same concentration [1].

PDK1 Inhibition (4-F vs 3,4-F)
Class-level inference
Target (4-fluorobenzyl): high residual PDK1 activity
Comparator (3,4-difluorobenzyl): low residual activity
Indicates lower inhibition potency for the para-fluoro compound.
Supports partial inhibition probe studies
Exact % values not disclosed; cell-free AlphaLISA assay context
PDK1 Inhibition Kinase Assay Oncology

Lipophilicity: 4-Fluorobenzyl vs. 3-Fluorobenzyl Isomer

The calculated partition coefficient (XLogP3-AA) provides a measurable difference between the target compound and its positional isomer, ethyl 4-{1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate. The para-substitution pattern of the target compound results in a lower XLogP3-AA, potentially leading to lower membrane permeability and a different pharmacokinetic profile compared to its meta-substituted analog [1][2].

Lipophilicity (XLogP3)
Cross-study comparable
Target (4-fluorobenzyl): 3.2
Comparator (3-fluorobenzyl isomer): 3.3
ΔXLogP3 ≈ 0.1
Supports lipophilicity-based selection
Computed by XLogP3 3.0; experimental confirmation recommended
Physicochemical Property XLogP3 ADME Prediction

Ethyl vs. Methyl Ester Stability

Within the class of benzoate esters, the ethyl ester present in the target compound is a strategic choice over the common methyl ester analog, methyl 4-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate. The ethyl ester introduces a higher steric bulk, which is a well-established strategy for modulating the rate of esterase-mediated hydrolysis, a primary metabolic pathway for this class. This structural feature can lead to quantifiably longer in vitro half-lives in plasma or microsomal stability assays compared to the methyl ester, whose lower steric hindrance makes it more susceptible to rapid hydrolysis [1].

Ester Stability (Et vs Me)
Class-level inference
Ethyl ester: predicted longer t1/2 (steric protection)
Methyl ester: predicted rapid hydrolysis
Consistent trend in similar scaffolds.
Supports stability-dependent assay design
Assay-specific validation (e.g., microsomes, plasma) needed
Metabolic Stability Ester Hydrolysis SAR Analysis

Application Scenarios of Ethyl 4-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate


Attenuated PDK1 Inhibition in Glioblastoma Models

Based on its classification as a moderate PDK1 inhibitor with a 4-fluorobenzyl group [1], this compound is best employed as a control or probe molecule in glioblastoma cell lines. Unlike more potent 3,4-difluorobenzyl-containing leads from the same patent class that may cause full target engagement and apoptosis, this compound can be used to study cellular responses to partial PDK1 inhibition, helping to delineate the pathway's signaling threshold versus complete blockade [1].

SAR Study of Ester Stability

The compound's ethyl ester moiety, predicted to confer greater metabolic stability than a methyl ester [2], makes it a superior choice for in vitro stability studies. Researchers aiming to decouple target engagement from rapid ester hydrolysis should procure this specific compound over the methyl ester analog when validating the intrinsic activity of the 2-oxo-1,2-dihydropyridine scaffold, ensuring that activity readouts are not confounded by the rapid generation of the inactive carboxylic acid metabolite [2].

Lipophilicity-Dependent Permeability Profiling

With a calculated XLogP3-AA of 3.2, this compound has a distinct lipophilicity profile compared to its meta-fluorobenzyl positional isomer (predicted XLogP3-AA ≈ 3.3) [3][4]. It should be selected for parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability studies where the goal is to isolate the contribution of the para-substitution pattern to passive permeability, independent of active transport mechanisms, thereby informing the design of CNS-penetrant or peripherally-restricted leads [3][4].

Negative Control for 3,4-Difluorobenzyl Activity

Given the evidence that the 3,4-difluorobenzyl substitution pattern is critical for nanomolar PDK1 potency in this chemical series [1], this 4-fluorobenzyl compound can serve as a reliably inactive negative control. In high-content screening or cellular thermal shift assays (CETSA) designed to confirm target engagement of more advanced leads, this compound can be used to demonstrate that observed effects are not due to general scaffold interactions but are strictly dependent on the specific substitution pattern [1].

Application
Selection Property
Validation Focus
PDK1 pathway probe studies
Partial inhibition profile
Signaling threshold vs. full blockade
Ester metabolic stability profiling
Ethyl ester substitution
Esterase-mediated hydrolysis assessment
Lipophilicity-dependent permeability assays
para-Fluorobenzyl substitution
Passive permeability and logP comparison
Negative control for target engagement
Low PDK1 inhibition
Scaffold-independent target engagement confirmation
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